The Core Mechanism of Pinaverium Bromide on L-type Calcium Channels: An In-depth Technical Guide
The Core Mechanism of Pinaverium Bromide on L-type Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pinaverium (B1222119) Bromide, a gastrointestinal-selective L-type calcium channel blocker. The document synthesizes quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to offer a thorough resource for researchers in pharmacology and drug development.
Executive Summary
Pinaverium Bromide exerts its therapeutic effects primarily by inhibiting the influx of extracellular calcium into smooth muscle cells of the gastrointestinal tract.[1][2] This action is mediated through the blockade of L-type voltage-gated calcium channels (L-VGCCs), which play a crucial role in excitation-contraction coupling in these tissues.[3][4] By binding to the α1 subunit of the L-type calcium channel, Pinaverium Bromide prevents the conformational changes required for channel opening, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.[5] This selective action on the gut makes it an effective treatment for irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[6]
Quantitative Data on Pinaverium Bromide's Potency
The inhibitory potency of Pinaverium Bromide on L-type calcium channels has been quantified across various experimental models. The following tables summarize the key findings, including IC50 and Ki values, providing a comparative look at its efficacy under different conditions.
Table 1: IC50 Values of Pinaverium Bromide for Inhibition of Smooth Muscle Contraction
| Tissue/Cell Type | Agonist | IC50 (µM) | Species | Reference |
| Canine Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | 1.0 | Canine | [6][7] |
| Canine Colonic Circular Smooth Muscle | Spontaneous Contraction | 3.8 | Canine | [6][7] |
| Rat Colonic Circular Muscle (Control) | Acetylcholine (10 µM) | 0.91 | Rat | [8] |
| Rat Colonic Circular Muscle (Stressed) | Acetylcholine (10 µM) | 1.66 | Rat | [8] |
| Rat Colonic Circular Muscle (Control) | KCl (60 mM) | 0.38 | Rat | [9] |
| Rat Colonic Circular Muscle (Stressed) | KCl (60 mM) | 0.813 | Rat | [9] |
| Rabbit Jejunum Smooth Muscle Cells | Voltage-gated inward current | 1.5 | Rabbit | [1] |
| Human Colonic Smooth Muscle Cells | Cholecystokinin (CCK) | 0.00092 | Human | [5] |
| Human Colonic Smooth Muscle Cells | Carbachol (CCh) | 0.00073 | Human | [5] |
Table 2: Binding Affinity (Ki) of Pinaverium Bromide for L-type Calcium Channels
| Radioligand | Preparation | Ki (µM) | Species | Reference |
| [3H]-(+)-PN200-110 ([3H]-(+)-isradipine) | Rat Ileum Smooth Muscle Homogenates | 0.38 | Rat | [2] |
| [3H]-(+)-PN200-110 ([3H]-(+)-isradipine) | Isolated Rat Ileum Smooth Muscle Cells | 0.77 | Rat | [2] |
Signaling Pathway of Pinaverium Bromide Action
Pinaverium Bromide's mechanism is centered on the modulation of the signaling cascade that governs smooth muscle contraction. The following diagram illustrates this pathway.
Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of Pinaverium Bromide.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Pinaverium Bromide with L-type calcium channels.
Isolation of Smooth Muscle Cells from Intestinal Tissue
A reliable method for isolating viable smooth muscle cells is crucial for subsequent electrophysiological and calcium imaging studies.
-
Tissue Preparation:
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Euthanize the animal (e.g., rat, rabbit) via cervical dislocation and excise a segment of the desired intestinal tissue (e.g., colon, jejunum).
-
Immediately place the tissue in ice-cold, oxygenated (95% O2, 5% CO2) physiological salt solution (PSS) of the following composition (in mM): 120 NaCl, 5.9 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose.
-
Remove the mucosa and serosa layers by careful dissection under a stereomicroscope.
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Cut the remaining smooth muscle layer into small strips (e.g., 2 mm x 8 mm).
-
-
Enzymatic Digestion:
-
Transfer the muscle strips to a solution containing collagenase (e.g., Type II, 1 mg/mL) and soybean trypsin inhibitor (0.1 mg/mL) in PSS.
-
Incubate at 37°C for a predetermined duration (e.g., 30-60 minutes), with gentle agitation.
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Following digestion, gently triturate the tissue with a wide-bore pipette to release individual smooth muscle cells.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Centrifuge the filtrate at a low speed (e.g., 150 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh PSS.
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Store the isolated cells at 4°C and use within a few hours for optimal viability.[10][11]
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Caption: Workflow for the isolation of single smooth muscle cells.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of L-type calcium currents and the effect of Pinaverium Bromide on their activity.
-
Solutions and Reagents:
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External Solution (for recording Ba2+ currents through Ca2+ channels) (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl. Adjust pH to 7.4 with TEA-OH.[10]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[10]
-
Pinaverium Bromide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
-
Recording Protocol:
-
Transfer a coverslip with adherent isolated smooth muscle cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass microelectrodes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking smooth muscle cell with the micropipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.
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Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of voltage-gated channels.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After establishing a stable baseline recording, perfuse the chamber with external solution containing various concentrations of Pinaverium Bromide.
-
Record the currents at each concentration after a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each Pinaverium Bromide concentration.
-
Normalize the current amplitude to the baseline control current.
-
Plot the percentage of inhibition against the logarithm of the Pinaverium Bromide concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
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Caption: Experimental workflow for whole-cell patch-clamp analysis.
Intracellular Calcium Imaging
This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli and the inhibitory effect of Pinaverium Bromide.
-
Reagents:
-
Fura-2 AM: A ratiometric calcium indicator. Prepare a stock solution in anhydrous DMSO.
-
Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fura-2 AM in aqueous media.
-
Physiological Salt Solution (PSS): As described in the cell isolation protocol.
-
-
Cell Loading Protocol:
-
Incubate the isolated smooth muscle cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in PSS for 30-60 minutes at room temperature in the dark.
-
After the loading period, wash the cells with fresh PSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes before imaging.[5][12]
-
-
Imaging Protocol:
-
Mount the coverslip with Fura-2-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a baseline fluorescence ratio.
-
Stimulate the cells with an agonist (e.g., KCl or a neurotransmitter) to induce calcium influx.
-
To test the effect of Pinaverium Bromide, pre-incubate the cells with the drug for a defined period before adding the agonist.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the peak change in the fluorescence ratio in the absence and presence of different concentrations of Pinaverium Bromide.
-
Determine the concentration-dependent inhibition of the agonist-induced calcium signal by Pinaverium Bromide.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of Pinaverium Bromide to the L-type calcium channel.
-
Materials:
-
Radioligand: [3H]-(+)-PN200-110 (isradipine), a high-affinity L-type calcium channel antagonist.[2][13]
-
Membrane Preparation: Homogenize smooth muscle tissue or isolated cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.
-
Non-specific Binding Control: A high concentration of an unlabeled L-type calcium channel blocker (e.g., nifedipine (B1678770) or Pinaverium Bromide itself).
-
-
Assay Protocol (Competition Binding):
-
In a series of tubes, add a fixed concentration of the radioligand ([3H]-(+)-PN200-110).
-
Add increasing concentrations of unlabeled Pinaverium Bromide.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Pinaverium Bromide concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The collective evidence from electrophysiological, pharmacological, and molecular studies unequivocally establishes Pinaverium Bromide as a potent and selective blocker of L-type calcium channels in gastrointestinal smooth muscle. Its mechanism of action, centered on the direct inhibition of calcium influx, provides a clear rationale for its clinical efficacy in treating motility disorders characterized by smooth muscle hypercontractility. The detailed protocols and quantitative data presented in this guide offer a robust framework for further research into the nuanced interactions of Pinaverium Bromide with its molecular target and for the development of next-generation gastrointestinal-selective calcium channel modulators.
References
- 1. Effects of pinaverium on voltage-activated calcium channel currents of single smooth muscle cells isolated from the longitudinal muscle of the rabbit jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
